An In-depth Technical Guide to the NTR 368 TFA Peptide
An In-depth Technical Guide to the NTR 368 TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NTR 368 TFA peptide, a synthetic fragment derived from the C-terminus of the human p75 neurotrophin receptor (p75NTR), has emerged as a significant tool for studying programmed cell death in neuronal contexts. Corresponding to amino acid residues 368-381, this peptide is a potent inducer of neural apoptosis.[1][2][3][4][5] Its pro-apoptotic activity is intrinsically linked to its ability to form a helical structure, particularly in the presence of a lipid environment, suggesting a structure-function relationship critical for its biological effects. This technical guide provides a comprehensive overview of NTR 368 TFA, including its molecular characteristics, mechanism of action, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in leveraging this peptide for investigations into neurodegenerative diseases and other conditions where p75NTR-mediated apoptosis is implicated.
Introduction to NTR 368 TFA Peptide
NTR 368 TFA is a synthetic peptide with the amino acid sequence Ac-ATLDALLAALRRIQ-amide, which corresponds to residues 368-381 of the human p75 neurotrophin receptor. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate (B77799) salt, a common counterion for purified peptides.
The p75NTR is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a pleiotropic role in the nervous system, mediating both cell survival and apoptosis. The NTR 368 peptide represents a functional fragment of the p75NTR's intracellular domain and has been shown to be a potent inducer of apoptosis in neuronal cell lines. Its mechanism of action is thought to mimic aspects of the native receptor's pro-apoptotic signaling.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of the NTR 368 peptide is provided in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ac-ATLDALLAALRRIQ-amide | R&D Systems |
| Residue Correspondence | 368-381 of human p75NTR | [1][2][4][5] |
| Molecular Formula | C71H125F3N22O21 | [6] |
| Molecular Weight | 1679.88 g/mol | [6] |
| Secondary Structure | Helix-forming propensity in the presence of micellar lipids | [1][2][3][4][5] |
| Biological Activity | Potent inducer of neural apoptosis | [1][2][3][4][5] |
Mechanism of Action: p75NTR-Mediated Apoptosis
The NTR 368 peptide is believed to induce apoptosis by participating in or mimicking the downstream signaling cascades of the p75NTR. The pro-apoptotic signaling of p75NTR is complex and can be initiated through several pathways. Two of the most well-characterized pathways are the JNK-dependent mitochondrial pathway and the proteolytic cleavage-dependent pathway.
JNK-Dependent Mitochondrial Pathway
Activation of p75NTR can lead to the recruitment of signaling intermediates that activate the c-Jun N-terminal kinase (JNK) pathway. Activated JNK can then phosphorylate pro-apoptotic members of the Bcl-2 family, such as Bad, leading to the release of cytochrome c from the mitochondria. This, in turn, initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and subsequent apoptosis.
Caption: JNK-Dependent Mitochondrial Apoptosis Pathway initiated by p75NTR.
Proteolytic Cleavage-Dependent Pathway
Another mechanism of p75NTR-mediated apoptosis involves its sequential proteolytic cleavage. First, a metalloprotease cleaves the extracellular domain of p75NTR. Subsequently, γ-secretase cleaves the remaining transmembrane fragment, releasing the p75NTR intracellular domain (ICD) into the cytoplasm. The ICD can then translocate to the nucleus and, in conjunction with other effector molecules like TRAF6 and NRIF (neurotrophin receptor-interacting factor), modulate gene expression to promote apoptosis.
Caption: Proteolytic Cleavage-Dependent Apoptosis Pathway of p75NTR.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pro-apoptotic activity of the NTR 368 TFA peptide.
Cell Culture and Peptide Treatment
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Cell Line: Human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used for these studies.
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Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
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Peptide Preparation: Reconstitute the lyophilized NTR 368 TFA peptide in sterile, nuclease-free water to a stock concentration of 1 mg/mL. Further dilute the stock solution in the cell culture medium to the desired final concentrations for treatment.
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Treatment: Plate cells at a suitable density in multi-well plates. After allowing the cells to adhere overnight, replace the medium with a fresh medium containing the desired concentrations of the NTR 368 TFA peptide. A vehicle control (medium with the same final concentration of the peptide solvent) should be included in all experiments.
Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
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Materials:
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TUNEL assay kit (commercially available from various suppliers)
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Phosphate-buffered saline (PBS)
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4% paraformaldehyde in PBS
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Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
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DAPI or Hoechst stain for nuclear counterstaining
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Fluorescence microscope
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Procedure:
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After peptide treatment, wash the cells twice with PBS.
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Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilize the cells with the permeabilization solution for 5-10 minutes at room temperature.
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Wash the cells twice with PBS.
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Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
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After incubation, wash the cells to remove unincorporated nucleotides.
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Counterstain the nuclei with DAPI or Hoechst.
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Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
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Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from random fields for each condition.
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Caption: Experimental Workflow for the TUNEL Assay.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
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Materials:
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Caspase-3 colorimetric or fluorometric assay kit (commercially available)
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Cell lysis buffer
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96-well microplate reader
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-
Procedure:
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After peptide treatment, harvest the cells and wash them with cold PBS.
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Lyse the cells using the provided lysis buffer.
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Centrifuge the lysate to pellet the cell debris and collect the supernatant.
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Determine the protein concentration of the cell lysate.
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In a 96-well plate, add an equal amount of protein from each sample.
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Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
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The level of caspase-3 activity is proportional to the signal generated.
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Concluding Remarks
The NTR 368 TFA peptide is a valuable research tool for elucidating the molecular mechanisms of p75NTR-mediated neuronal apoptosis. Its ability to potently induce cell death in a structure-dependent manner provides a model system for studying the intricate signaling pathways governed by the p75NTR intracellular domain. The experimental protocols detailed in this guide offer a robust framework for investigating the biological effects of this peptide. Further research utilizing NTR 368 TFA will likely continue to shed light on the role of p75NTR in neurodevelopment, neurodegeneration, and as a potential therapeutic target.
References
- 1. p75NTR Mediates Neurotrophin-Induced Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring signaling by the p75(NTR) receptor utilizing a caspase-3 activation assay amenable to small-molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. Neuronal apoptosis induced by morphine withdrawal is mediated by the p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Apoptosis Induced by p75NTR Overexpression Requires Jun Kinase-Dependent Phosphorylation of Bad - PMC [pmc.ncbi.nlm.nih.gov]
